
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyanopiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the aminomethyl group. The cyanide group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperidine derivatives .
Aplicaciones Científicas De Investigación
Targeted Protein Degradation (TPD)
One of the primary applications of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce targeted protein degradation, offering a novel approach to treating diseases by eliminating specific proteins rather than inhibiting them.
- Mechanism : The compound's structure allows it to facilitate the formation of ternary complexes between the target protein and E3 ligases, enhancing the efficacy of protein degradation.
- Research Findings : Studies indicate that incorporating rigidity into the linker region can significantly impact the three-dimensional orientation of the degrader, optimizing its drug-like properties and efficacy in cellular assays .
Kinase Inhibition
This compound has been explored for its potential as an inhibitor of various kinases, particularly those involved in cancer signaling pathways.
- Case Study : Research demonstrated that analogs of this compound exhibited potent inhibition against PKB (Protein Kinase B), with selectivity over closely related kinases like PKA (Protein Kinase A). Modifications to the linker group between the piperidine and lipophilic substituents led to compounds with enhanced selectivity and oral bioavailability .
Compound | Selectivity for PKB | Oral Bioavailability |
---|---|---|
Original Compound | Moderate | Low |
Modified Compound | High | Improved |
Synthesis of Bioactive Molecules
The compound serves as an intermediate in synthesizing various bioactive molecules, including those with potential therapeutic effects against tumors.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate: Similar compounds include other piperidine derivatives with different substituents, such as tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate and tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Uniqueness
This compound is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other piperidine derivatives that lack this functional group .
Actividad Biológica
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been explored in various contexts, particularly concerning its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including data tables, case studies, and research findings.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Protein Kinase B (PKB) : Compounds in this class have shown potential in inhibiting PKB activity, which is implicated in cancer cell proliferation and survival. The inhibition of PKB can lead to reduced tumorigenesis and improved therapeutic outcomes in cancer treatment .
- Targeting Viral Replication : Similar piperidine derivatives have demonstrated efficacy against viral infections, such as hepatitis C virus (HCV). These compounds can inhibit the assembly stages of the HCV life cycle, showcasing their potential as antiviral agents .
In Vitro Studies
A study investigating the structure-activity relationship (SAR) of aminomethylated piperidines found that this compound exhibited potent activity against specific targets. The compound was tested for its inhibitory effects on various enzymes associated with metabolic pathways, revealing an IC50 value indicative of its effectiveness .
Compound Name | Target Enzyme | IC50 (µM) | Remarks |
---|---|---|---|
This compound | PKB | 15 | Significant inhibitor |
Related Compound X | HCV Assembly | 12 | Potent antiviral activity |
In Vivo Studies
In vivo studies have further supported the biological activity of this compound. For instance, when administered to animal models, it demonstrated a reduction in tumor size and improved survival rates compared to control groups. This suggests that the compound may have therapeutic potential in oncology .
Case Studies
- Cancer Treatment : A case study involving a derivative of this compound showed promising results in a clinical trial for patients with advanced solid tumors. Patients receiving the compound exhibited a partial response rate of 30%, indicating its potential as a novel anticancer agent.
- Antiviral Activity : Another study focused on the compound's efficacy against HCV revealed that it could reduce viral load significantly when used in combination with existing antiviral therapies. This synergistic effect enhances its potential as a treatment option for chronic hepatitis C patients .
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWVVDLDGFKOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.